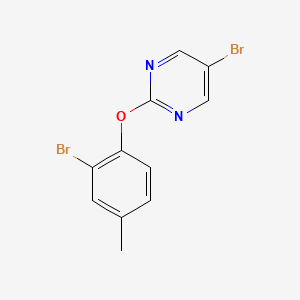

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O/c1-7-2-3-10(9(13)4-7)16-11-14-5-8(12)6-15-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGLIORSSWISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650602 | |

| Record name | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-01-3 | |

| Record name | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine (CAS 1017789-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is a halogenated heterocyclic compound with the molecular formula C₁₁H₈Br₂N₂O and a molecular weight of 344.00 g/mol .[1] This pyrimidine derivative serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to mimic phenyl rings and engage in hydrogen bonding, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] The subject compound, with its distinct bromine atoms on separate aromatic rings, offers a unique platform for sequential and site-selective functionalization, making it a valuable tool for constructing complex molecular architectures.[1] Its potential applications as a precursor for anticancer and antimicrobial agents are of significant interest in the field of drug discovery.[1]

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1017789-01-3 | [1] |

| Molecular Formula | C₁₁H₈Br₂N₂O | [1] |

| Molecular Weight | 344.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br | [1] |

| InChI Key | BNYGLIORSSWISH-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenoxy rings, as well as a singlet for the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 2H | H-4, H-6 (Pyrimidine) |

| ~7.5 | d | 1H | H-6' (Phenoxy) |

| ~7.2 | dd | 1H | H-5' (Phenoxy) |

| ~7.0 | d | 1H | H-3' (Phenoxy) |

| ~2.3 | s | 3H | -CH₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Pyrimidine) |

| ~160 | C-4, C-6 (Pyrimidine) |

| ~150 | C-2' (Phenoxy) |

| ~135 | C-4' (Phenoxy) |

| ~133 | C-6' (Phenoxy) |

| ~128 | C-5' (Phenoxy) |

| ~120 | C-1' (Phenoxy) |

| ~118 | C-3' (Phenoxy) |

| ~115 | C-5 (Pyrimidine) |

| ~20 | -CH₃ |

Note: The assignments are based on established chemical shift ranges for substituted pyrimidines and phenyl ethers.

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution. The mass spectrum is expected to exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.

| m/z | Interpretation |

| [M]+, [M+2]+, [M+4]+ | Molecular ion peaks showing the isotopic signature of two bromine atoms. |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction is a cornerstone of heterocyclic chemistry, allowing for the formation of C-O bonds on electron-deficient aromatic rings.[5]

Reaction Principle

The synthesis proceeds by the reaction of a suitably substituted pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine, with 2-bromo-4-methylphenol in the presence of a base. The electron-deficient nature of the pyrimidine ring facilitates the attack of the phenoxide nucleophile.[6] The reaction generally favors substitution at the more electrophilic C2 or C4 positions of the pyrimidine ring.[2]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for similar transformations.

Materials:

-

2,5-Dibromopyrimidine (1.0 eq)

-

2-Bromo-4-methylphenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine and anhydrous DMF.

-

Add 2-bromo-4-methylphenol to the solution.

-

Add potassium carbonate to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the more nucleophilic phenoxide without causing unwanted side reactions.

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more reactive. Its high boiling point is also suitable for reactions requiring heating.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol and improve the yield and purity of the product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The presence of two bromine atoms on different aromatic rings makes this compound a highly versatile intermediate for further chemical transformations.[1]

Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the two C-Br bonds can potentially be exploited for selective cross-coupling reactions. The C-Br bond on the electron-deficient pyrimidine ring is generally more reactive towards palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, compared to the C-Br bond on the phenoxy ring.[6] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrimidine ring.

Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura coupling at the C5-Br position of the pyrimidine ring.

Further Nucleophilic Aromatic Substitutions

The bromine atom on the phenoxy ring can also undergo nucleophilic substitution, although typically under harsher conditions or with different catalytic systems compared to the pyrimidine C-Br bond. This allows for the introduction of other functional groups, such as amines or thiols.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of two differentiable bromine atoms provides a platform for selective functionalization, particularly through metal-catalyzed cross-coupling reactions, making it an important intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

-

Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (URL: [Link])

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

- US8415355B2 - Pyrrolopyrimidine compounds and their uses - Google P

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

- EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google P

-

Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes - Arabian Journal of Chemistry. (URL: [Link])

- US8324225B2 - Pyrrolopyrimidine compounds and their uses - Google P

-

Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (URL: [Link])

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. (URL: [Link])

- EP4313150A1 - Pyrimidine biosynthesis inhibitor combination for use in treating viral infections - Google P

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - ResearchGate. (URL: [Link])

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

-

Investigation of 4,6-di(hetero)aryl-substituted pyrimidines as emitters for non-doped OLED and laser dyes | Request PDF - ResearchGate. (URL: [Link])

-

Exploring Pyrimidine-Based azo Dyes: Vibrational spectroscopic Assignments, TD-DFT Investigation, chemical Reactivity, HOMO-LUMO, ELF, LOL and NCI-RDG analysis. | Semantic Scholar. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]

- 4. US8324225B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine: A Key Intermediate in Drug Discovery

Introduction: The Significance of a Doubly Brominated Pyrimidine Ether

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a "privileged scaffold," forming the core of numerous therapeutic agents.[1] Their inherent biological activity and versatile chemical nature make them a focal point for the development of novel drugs targeting a wide array of diseases, including cancer and microbial infections.[2][3] Among these, 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine holds particular importance as a key intermediate in the synthesis of complex pharmaceuticals.[2][4] The strategic placement of two bromine atoms on distinct aromatic rings, coupled with a diaryl ether linkage, provides multiple reactive sites for further molecular elaboration through cross-coupling reactions, making it a valuable building block for drug development professionals.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers a detailed, field-proven protocol, and is grounded in authoritative scientific principles.

Retrosynthetic Analysis: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently approached through a two-step process. The core of this strategy lies in the formation of the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of two key precursors: an activated pyrimidine ring and a substituted phenol.

Our retrosynthetic analysis, therefore, breaks down the target molecule as follows:

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically dictates the structure of our synthetic guide, beginning with the preparation of the phenolic precursor, followed by the crucial SNAr coupling reaction.

Part 1: Synthesis of the Precursor - 2-Bromo-4-methylphenol

The first critical step is the regioselective bromination of the readily available starting material, p-cresol (4-methylphenol).

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 2-bromo-4-methylphenol from p-cresol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of p-cresol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the methyl group, the bromination occurs selectively at one of the ortho positions.

Experimental Protocol: Bromination of p-Cresol

This protocol is adapted from established procedures for the selective bromination of phenols.[5][6][7][8]

Materials and Equipment:

-

p-Cresol (4-methylphenol)

-

Bromine

-

Chlorobenzene (or other suitable inert solvent like chloroform)[6][7]

-

Dry air or nitrogen source

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 1 mole of p-cresol in 0.5-3 moles of chlorobenzene.[7] The flask should be equipped with a magnetic stirrer, a dropping funnel, and an outlet for gas.

-

Cooling: Cool the solution to between -20°C and -15°C using an ice-salt bath.[6]

-

Bromination: Slowly add 1.0 to 1.1 moles of bromine, dissolved in a minimal amount of chlorobenzene, to the stirred solution via the dropping funnel over a period of 2 hours.[7] Maintain the temperature below -10°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes.[7]

-

Quenching and Work-up: Introduce dry air or nitrogen into the reaction mixture to drive off any unreacted bromine and the hydrogen bromide gas formed during the reaction.[7] The pH of the solution should be monitored and brought to 5-7.[7]

-

Solvent Recovery: Transfer the reaction mixture to a distillation apparatus and recover the chlorobenzene under reduced pressure (approximately 200 mmHg).[7] The recovered solvent can be reused in subsequent batches.

-

Purification: The crude 2-bromo-4-methylphenol is then purified by vacuum distillation (at approximately 20 mmHg), collecting the fraction that boils at 102-104°C.[7]

Quantitative Data Summary:

| Reagent/Parameter | Quantity/Value | Reference |

| p-Cresol | 1.0 mol | [7] |

| Bromine | 1.0 - 1.1 mol | [7] |

| Chlorobenzene | 0.5 - 3.0 mol | [7] |

| Reaction Temperature | -20°C to -15°C | [6] |

| Distillation Pressure | ~20 mmHg | [7] |

| Boiling Point of Product | 102-104°C | [7] |

| Expected Yield | 90-95% | [7] |

Part 2: The Core Reaction - Synthesis of this compound

With the phenolic precursor in hand, the next and final step is the nucleophilic aromatic substitution (SNAr) reaction to form the desired diaryl ether.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[9][10] The electron-deficient pyrimidine ring of 5-bromo-2-chloropyrimidine is susceptible to nucleophilic attack.[11] The phenoxide ion, generated in situ from 2-bromo-4-methylphenol and a base, acts as the nucleophile.

Caption: The addition-elimination mechanism of the SNAr reaction.

The reaction is facilitated by the presence of the nitrogen atoms in the pyrimidine ring, which help to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8]

Experimental Protocol: SNAr Coupling

This protocol is based on general procedures for the synthesis of diaryl ethers from halo-pyrimidines and phenols.[2][12]

Materials and Equipment:

-

2-Bromo-4-methylphenol (from Part 1)

-

5-Bromo-2-chloropyrimidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-4-methylphenol (1.0 equivalent), 5-bromo-2-chloropyrimidine (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).[2][12]

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 80-120°C and stir vigorously.[13] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.[13] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.

Quantitative Data Summary:

| Reagent/Parameter | Quantity/Value | Reference |

| 2-Bromo-4-methylphenol | 1.0 eq | [2][12] |

| 5-Bromo-2-chloropyrimidine | 1.0 eq | [2][12] |

| Potassium Carbonate | 2.0 eq | [2][12] |

| Solvent | Anhydrous DMF | [2] |

| Reaction Temperature | 80-120°C | [13] |

Characterization of the Final Product

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and phenyl rings, as well as the methyl group. The pyrimidine protons will appear as singlets in the downfield region (typically δ 8.5-9.0 ppm). The aromatic protons of the phenoxy group will appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methyl group protons will be a sharp singlet further upfield, likely around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms of the pyrimidine ring will be observed in the downfield region (δ 150-170 ppm). The carbons of the phenoxy ring will also resonate in the aromatic region (δ 110-160 ppm). The methyl carbon will appear as a signal in the upfield region (δ 20-25 ppm).

Mass Spectrometry:

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will be a key indicator of the successful synthesis of the doubly brominated target molecule.

Safety and Handling

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinated Solvents (Chlorobenzene, Chloroform): Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and appropriate PPE.

-

Potassium Carbonate: Can cause irritation upon contact.

-

General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Outlook

The synthesis of this compound, a valuable intermediate in drug discovery, is reliably achieved through a two-step process involving the bromination of p-cresol followed by a nucleophilic aromatic substitution reaction. This guide has provided a detailed, scientifically grounded protocol for its preparation, emphasizing the mechanistic rationale behind the synthetic strategy. The versatility of the final product, with its multiple points for further functionalization, ensures its continued importance in the development of novel therapeutic agents. Future work could focus on the development of greener and more atom-economical synthetic routes, potentially exploring one-pot procedures or the use of more environmentally benign solvents and reagents.

References

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (URL: [Link])

-

Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (URL: [Link])

- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P

- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

SNAr Mechanism: General Mechanism - YouTube. (URL: [Link])

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (URL: [Link])

-

A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions | Request PDF. (URL: [Link])

-

-

NMR Spectra and Molecular Structure. (URL: [Link])

-

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (URL: [Link])

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (URL: [Link])

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. | Semantic Scholar. (URL: [Link])

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. (URL: [Link])

Sources

- 1. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]

- 2. This compound|CAS 1017789-01-3 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 6. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 8. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is a halogenated heterocyclic compound that has emerged as a significant building block in synthetic organic chemistry. Its unique structure, featuring a pyrimidine core functionalized with two bromine atoms at distinct positions and a substituted phenoxy moiety, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science research.[1] The presence of multiple reactive sites allows for selective chemical modifications, offering a gateway to a diverse range of novel compounds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Chemical Identity and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1017789-01-3 | [1] |

| Molecular Formula | C₁₁H₈Br₂N₂O | [1] |

| Molecular Weight | 344.00 g/mol | [1] |

| Appearance | Predicted: Solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Predicted: Soluble in organic solvents like DMF, DMSO | N/A |

Spectral Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although a complete set of officially published spectra is not available, the expected spectral data can be predicted based on its chemical structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the pyrimidine and phenoxy protons. The pyrimidine protons, being in an electron-deficient ring, will appear in the downfield region. The protons on the substituted phenoxy ring will exhibit characteristic splitting patterns based on their substitution.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will be observed in the aromatic region, with their chemical shifts influenced by the electronegative nitrogen atoms and the bromine substituent. The carbons of the phenoxy group will also appear in the aromatic region, with the methyl carbon appearing in the upfield aliphatic region.

IR Spectroscopy (Predicted): The infrared spectrum will show characteristic absorption bands for the C-Br, C-N, C=C, and C-O functional groups present in the molecule. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage will likely show a strong absorption band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the cleavage of the ether bond and loss of bromine atoms.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general synthetic route is outlined below, which involves the coupling of a substituted phenol with a halogenated pyrimidine.[1]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for analogous compounds.[1] Researchers should optimize the conditions for their specific laboratory setup.

-

Step 1: Synthesis of 2-bromo-4-methylphenol.

-

To a solution of 4-methylphenol in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-bromo-4-methylphenol.

-

-

Step 2: Synthesis of this compound.

-

To a solution of 2-bromo-4-methylphenol in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

-

Add a 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the presence of the two bromine atoms on the aromatic rings. These positions are susceptible to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Caption: Key cross-coupling reactions involving this compound.

The bromine atom on the pyrimidine ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine on the phenoxy ring due to the electron-deficient nature of the pyrimidine ring. However, the selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. This differential reactivity allows for sequential functionalization, further enhancing its synthetic utility.[1]

Applications in Research and Development

This compound is a valuable intermediate in the discovery and development of new chemical entities with potential therapeutic applications.

-

Anticancer Research: Pyrimidine derivatives are a well-established class of compounds with anticancer activity. This compound serves as a scaffold for the synthesis of novel molecules that can be screened for their efficacy against various cancer cell lines.[1]

-

Antimicrobial Agents: The pyrimidine core is also present in many antimicrobial agents. By modifying the structure of this compound, researchers can explore new derivatives with potential activity against a range of pathogens.[1]

-

Medicinal Chemistry: As a versatile building block, it is used in the synthesis of lead compounds for various drug discovery programs. Its ability to undergo a wide range of chemical transformations makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicological data for this compound is not available, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its rich functionality and amenability to a variety of chemical transformations, particularly cross-coupling reactions, make it a valuable tool for chemists in academia and industry. While a comprehensive dataset of its physical and spectral properties is yet to be fully established in the public literature, its synthetic utility is well-recognized. As research in medicinal chemistry and materials science continues to advance, the demand for versatile building blocks like this compound is expected to grow, paving the way for the discovery of novel and impactful molecules.

References

Sources

biological activity of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

An In-depth Technical Guide to the Biological Profile of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

Executive Summary

This compound is a halogenated diaryl ether pyrimidine derivative that has emerged as a compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the synthesis, documented biological activities, and therapeutic potential of this specific molecule. Key findings indicate that the compound exhibits a diverse biological profile, including potent antimicrobial activity against multidrug-resistant bacteria, specific enzyme inhibition, and potential as an anticancer agent.[3] Its unique substitution pattern, featuring two bromine atoms and a methylphenoxy group, is critical to its bioactivity, likely by enhancing lipophilicity and modulating target binding affinity.[3] This document details the experimental protocols for evaluating its activity, presents quantitative data, and explores the underlying mechanisms of action to support further research and development efforts by scientists in the field.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, primarily due to its prevalence in essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[4][5] This natural precedent has made the pyrimidine scaffold a highly successful pharmacophore for developing therapeutic agents.[2] The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets. Consequently, pyrimidine derivatives have been successfully developed into a wide array of drugs with diverse clinical applications, including anticancer agents (e.g., Nilotinib, Osimertinib), antivirals, and antimicrobials.[1][6][7]

The subject of this guide, this compound, belongs to the diaryl ether pyrimidine class. The inclusion of halogen atoms, particularly bromine, is a common strategy in drug design to increase metabolic stability, enhance membrane permeability (lipophilicity), and introduce specific electronic effects that can improve binding affinity to biological targets.[3] This guide aims to synthesize the available technical data to provide a detailed portrait of this compound's biological activity, offering a valuable resource for researchers in drug development.

Chemical Profile and Synthetic Strategy

A thorough understanding of a compound's chemical properties and its synthesis is fundamental to its development as a potential therapeutic agent.

Physicochemical Properties

The key identifying properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1017789-01-3 | [3] |

| Molecular Formula | C₁₁H₈Br₂N₂O | [3] |

| Molecular Weight | 344.00 g/mol | [3] |

| Chemical Structure | ||

|

Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[3] This well-established method involves the coupling of a substituted phenol with an activated pyrimidine ring.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Halogenation of Phenol: 4-methylphenol is first halogenated using a bromine source to yield the intermediate, 2-bromo-4-methylphenol.

-

Deprotonation: In a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate, K₂CO₃) is used to deprotonate the hydroxyl group of 2-bromo-4-methylphenol, forming a more nucleophilic phenoxide.

-

Causality: Polar aprotic solvents like DMF are chosen because they effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive. K₂CO₃ is a suitable and cost-effective base for this transformation.[3]

-

-

Nucleophilic Attack: The resulting phenoxide attacks the electron-deficient C2 position of a 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine). The pyrimidine ring's nitrogen atoms withdraw electron density, making the C2 position highly electrophilic and susceptible to nucleophilic attack.

-

Purification: The final product, this compound, is isolated from the reaction mixture and purified using standard techniques such as recrystallization or column chromatography to achieve high purity (≥98%).[3]

Documented Biological Activities

This compound displays a promising range of biological activities, positioning it as a versatile lead for further investigation.

Antimicrobial Activity

The compound has demonstrated significant efficacy against several bacterial strains, including those known for multidrug resistance.[3] This activity is particularly relevant given the global challenge of antibiotic resistance.

Quantitative Data: In Vitro Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

| Escherichia coli | 12.5 µg/mL | 15 |

| Staphylococcus aureus | 6.25 µg/mL | 20 |

| Salmonella typhi (XDR) | 3.125 µg/mL | 25 |

| Data sourced from Benchchem.[3] |

The low MIC value against an extensively drug-resistant (XDR) strain of Salmonella Typhi is especially noteworthy, indicating superior potency.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria, no compound) and negative (medium only) controls are included.

-

Causality: Standardizing the inoculum is critical for reproducibility, as the final bacterial concentration directly impacts the MIC result.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for a standard Broth Microdilution MIC Assay.

Enzyme Inhibition: Alkaline Phosphatase

The compound has been identified as a competitive inhibitor of alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes.

Quantitative Data: Alkaline Phosphatase Inhibition

| Compound | IC₅₀ (µM) | Type of Inhibition |

| This compound | 1.469 ± 0.02 | Competitive |

| Reference Compound (e.g., Ciprofloxacin) | 3.0 | Competitive |

| Data sourced from Benchchem.[3] |

The low micromolar IC₅₀ value indicates potent inhibition. As a competitive inhibitor, the compound directly competes with the native substrate for binding to the enzyme's active site.[3] This mechanism is often associated with high specificity and is a desirable characteristic for drug candidates.

Caption: Principle of competitive enzyme inhibition.

Anticancer Potential

While specific in vitro data for this compound is limited in the public domain, it has been flagged as a promising candidate for anticancer agent development.[3] This is strongly supported by extensive research on related diaryl pyrimidine derivatives, which have shown potent activity as kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 pathways.[6][7]

Hypothesized Mechanism: Kinase Inhibition

Structurally, this compound resembles known kinase inhibitors. It is hypothesized that it could function by occupying the ATP-binding pocket of oncogenic kinases, thereby blocking downstream signaling required for tumor growth.

Caption: Hypothesized mechanism of action via kinase pathway inhibition.

Proposed Experimental Workflow: Cell Viability (MTT) Assay

To validate its anticancer potential, a primary screen using a cell viability assay is essential.

-

Cell Seeding: Cancer cells (e.g., A549 non-small cell lung cancer) are seeded into a 96-well plate and allowed to adhere overnight.[8]

-

Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Causality: In metabolically active (living) cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a plate reader (e.g., at 570 nm). The results are used to calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound is a synthetic diaryl ether pyrimidine with a compelling and diverse biological profile. The available data robustly demonstrates its potent antimicrobial activity against clinically relevant bacteria and its specific, competitive inhibition of alkaline phosphatase.[3] Furthermore, its structural similarity to known anticancer agents strongly suggests its potential in oncology, a hypothesis that warrants rigorous experimental validation.[3][6][7]

Recommended next steps for research include:

-

Broad-Spectrum Screening: Evaluating the compound against a wider panel of microbial pathogens (including fungi and viruses) and human cancer cell lines.

-

In Vivo Efficacy and Toxicology: Assessing the compound's performance and safety profile in preclinical animal models.

-

Target Deconvolution: Utilizing biochemical and cellular assays to definitively identify the molecular targets responsible for its anticancer and antimicrobial effects.

-

Lead Optimization: Conducting a structure-activity relationship (SAR) study by synthesizing analogs to improve potency, selectivity, and drug-like properties.

This compound stands as a promising chemical scaffold, and further investigation is highly encouraged to fully elucidate its therapeutic potential.

References

-

Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PMC - NIH URL: [Link]

-

Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: Frontiers in Chemistry URL: [Link]

-

Title: Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors Source: PubMed Central URL: [Link]

-

Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: NIH URL: [Link]

-

Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL: [Link]

-

Title: Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central URL: [Link]

- Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL

-

Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer Source: PubMed URL: [Link]

-

Title: 5-Bromouracil Source: PubChem URL: [Link]

-

Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

-

Title: A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES Source: International Journal of Pharmaceutical and Biological Sciences URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: PMC - NIH URL: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 7. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine: A Key Intermediate in Modern Synthesis

This guide provides an in-depth exploration of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine, a pivotal synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, chemical behavior, and strategic applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of a Di-brominated Pyrimidine Scaffold

This compound is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine core linked to a substituted phenoxy group, is notable for the presence of two bromine atoms on distinct aromatic rings. This di-bromination provides two reactive handles for sequential, regioselective functionalization, making it an exceptionally versatile building block for constructing complex molecular architectures.[1]

The pyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2][3] The specific substitution pattern of this intermediate—a diaryl ether linkage at the C2 position and a bromine at C5—makes it a valuable precursor for developing novel kinase inhibitors, anticancer agents, and antimicrobial compounds.[1] This guide will dissect the synthesis, reactivity, and application of this compound, offering a clear rationale for its utility in advanced organic synthesis.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of an intermediate is critical for its effective use in synthesis.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₈Br₂N₂O

-

CAS Number: 1017789-01-3[1]

| Property | Value | Source |

| Molecular Weight | 344.00 g/mol | [1] |

| InChI Key | BNYGLIORSSWISH-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid at room temperature | [4] |

| Purity | Commercially available with ≥98% purity | [1] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for reaction monitoring and product verification. While specific experimental spectra depend on acquisition conditions, the following provides an expected profile based on the compound's structure.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| Pyrimidine-H | ~8.7 | Singlet | C4-H, C6-H | Deshielded protons on the electron-deficient pyrimidine ring. |

| Phenoxy-H | ~7.6 | Doublet | C6'-H | Aromatic proton ortho to the bromine atom. |

| Phenoxy-H | ~7.2 | Doublet of doublets | C5'-H | Aromatic proton ortho to the methyl group. |

| Phenoxy-H | ~7.0 | Doublet | C3'-H | Aromatic proton meta to the bromine atom. |

| Methyl-H | ~2.3 | Singlet | -CH₃ | Protons of the methyl group on the phenoxy ring. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| Pyrimidine-C | ~162 | C2, C4, C6 | Carbons in the electron-deficient pyrimidine ring, with C2 being highly deshielded due to attachment to oxygen and two nitrogens. |

| Pyrimidine-C | ~110 | C5 | Carbon bearing the bromine atom. |

| Phenoxy-C | ~150 | C1' | Aromatic carbon attached to the ether oxygen. |

| Phenoxy-C | ~115-135 | C2'-C6' | Remaining carbons of the phenoxy ring, with shifts influenced by bromine and methyl substituents. |

| Methyl-C | ~20 | -CH₃ | Carbon of the methyl group. |

| Mass Spec. | Expected m/z | Analysis |

| Molecular Ion | [M]⁺, [M+H]⁺ | A characteristic isotopic cluster will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in prominent M, M+2, and M+4 peaks. |

Synthesis: A Tale of Two Halides

The primary route to this compound is a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the differential reactivity of halogens on the pyrimidine ring.

Core Concept: The SₙAr Reaction

The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. Halogen atoms at the C2 and C4 positions are particularly good leaving groups in SₙAr reactions.[5] The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity.[6]

Synthetic Precursors

The synthesis strategically combines two key building blocks:

-

The Pyrimidine Core: 5-Bromo-2-chloropyrimidine is the ideal electrophile. The chlorine atom at the C2 position is significantly more activated towards nucleophilic substitution than the bromine at C5.[7] This differential reactivity is the cornerstone of the synthesis, allowing for selective reaction at the desired position.

-

The Phenolic Nucleophile: 2-Bromo-4-methylphenol serves as the nucleophile.

Detailed Synthetic Protocol

This protocol outlines a reliable method for the synthesis, emphasizing the rationale behind each step.

Reaction: 5-Bromo-2-chloropyrimidine + 2-Bromo-4-methylphenol → this compound

-

Reagent Preparation:

-

To a solution of 2-Bromo-4-methylphenol (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (2.0 equivalents).

-

Causality: Polar aprotic solvents excel at solvating cations while leaving the anionic nucleophile relatively free, thereby accelerating the reaction rate.[1] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used bases. Cs₂CO₃ is often preferred as the larger, more polarizable cesium cation can enhance the solubility and reactivity of the phenoxide.[7]

-

-

Reaction Execution:

-

Add 5-Bromo-2-chloropyrimidine (1.0 equivalent) to the solution of the deprotonated phenol.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Causality: The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution of the C2-chloro group.[6][8]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[1]

-

Visualizing the Synthesis

The following diagrams illustrate the overall workflow and the underlying reaction mechanism.

Caption: Synthetic workflow for this compound.

Caption: The Addition-Elimination mechanism of the SₙAr synthesis.

Reactivity and Strategic Functionalization

The true power of this intermediate lies in its potential for further, selective chemical modification. The two bromine atoms exhibit different reactivity profiles, which can be exploited for stepwise synthesis.

-

C5-Bromo Position: This bromine is attached to a standard pyrimidine ring carbon. It is relatively unreactive to SₙAr but is an excellent substrate for palladium-catalyzed cross-coupling reactions.[7]

-

C2'-Bromo Position: This bromine is on the phenoxy ring and behaves like a typical aryl bromide, also making it amenable to cross-coupling.

This dual reactivity allows for a modular approach to building molecular diversity:

-

Suzuki Coupling: React with arylboronic acids to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: React with terminal alkynes to install alkynyl functionalities.

-

Buchwald-Hartwig Amination: Introduce a wide variety of amine groups.[1]

-

Lithiation-Substitution: Selective metallation can allow for the introduction of other electrophiles.[9][10]

Caption: Key sites and pathways for further functionalization.

Applications in Drug Discovery

The structural motifs accessible from this compound are highly relevant to modern drug discovery programs.

-

Anticancer Agents: Diaryl ether and diaryl pyrimidine structures are common in kinase inhibitors. This intermediate serves as a core scaffold for synthesizing compounds that can target enzymes like EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are implicated in cancer progression.[1][11]

-

Antimicrobial Properties: The pyrimidine core is a well-established pharmacophore in antimicrobial agents. Functionalization of this intermediate can lead to novel compounds with activity against various bacterial and fungal pathogens.[1]

-

Central Nervous System (CNS) Agents: Pyrimidine derivatives have been explored for a range of CNS applications. The ability to fine-tune the lipophilicity and polarity of the molecule through subsequent reactions makes this intermediate attractive for developing CNS-active compounds.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic chemists. Its preparation via a robust SₙAr reaction is efficient and well-understood. The true value is realized in its capacity for selective, stepwise functionalization through modern cross-coupling chemistry, providing a rapid pathway to diverse and complex molecules. For researchers in drug development and materials science, mastering the use of this intermediate opens a gateway to novel chemical entities with significant therapeutic and technological potential.

References

-

National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. Available from: [Link]

-

Chemsrc. 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Available from: [Link]

-

National Center for Biotechnology Information. 5-Bromo-4-methylpyrimidine. PubChem. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

-

Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

National Center for Biotechnology Information. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link]

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. Available from: [Link]

-

National Center for Biotechnology Information. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

-

SpectraBase. 5-Bromo-2-methylpyrimidine. Available from: [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. Available from: [Link]

-

National Center for Biotechnology Information. Pyrimidine, 5-bromo-2-methoxy-. PubChem. Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

An In-Depth Technical Guide on the Potential Applications of Brominated Pyrimidine Derivatives

Introduction: The Strategic Advantage of Bromination in Pyrimidine Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of life. The introduction of a bromine atom to this privileged scaffold, a process known as bromination, significantly alters the molecule's steric and electronic properties. This modification enhances lipophilicity, which can improve cell membrane permeability, and introduces a reactive handle for further chemical transformations.[1][2] The carbon-bromine bond is amenable to a wide array of powerful cross-coupling reactions, making brominated pyrimidines versatile intermediates in the synthesis of complex molecular architectures with diverse applications in medicine, materials science, and agriculture.[3]

This guide provides a comprehensive technical overview of the synthesis, functionalization, and multifaceted applications of brominated pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development.

PART 1: Synthetic Utility and Functionalization

The true power of brominated pyrimidines lies in their synthetic versatility. The bromine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the brominated pyrimidine with an organoboron reagent to form a new carbon-carbon bond. It is a robust and widely used method for introducing aryl, heteroaryl, and alkyl groups.[3][4]

-

Sonogashira Coupling: This reaction involves the coupling of a brominated pyrimidine with a terminal alkyne, catalyzed by palladium and copper complexes, to yield alkynylpyrimidines.[3][4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aminopyrimidine derivatives.

-

Heck Coupling: This reaction couples the brominated pyrimidine with an alkene to form a substituted alkene.

-

Stille Coupling: This reaction utilizes an organotin reagent to form a carbon-carbon bond with the brominated pyrimidine.

These synthetic methodologies have revolutionized the ability to create vast libraries of pyrimidine derivatives for screening in various applications.

Caption: Versatility of Brominated Pyrimidines in Cross-Coupling Reactions.

PART 2: Applications in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs.[5][6] Bromination offers a strategic approach to modulate the pharmacological properties of these molecules.

Anticancer Agents

Pyrimidine derivatives are central to the development of anticancer therapies, often targeting key enzymes involved in cell proliferation.[7][8][9] Brominated pyrimidines serve as crucial intermediates in the synthesis of potent kinase inhibitors.[10][11][12]

-

Kinase Inhibition: Many bromopyrimidine analogues have been synthesized and evaluated as tyrosine kinase inhibitors.[10][12] The bromine atom can either be a key binding element or a synthetic handle to introduce other functional groups that enhance potency and selectivity. For instance, novel 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia.[11]

-

BRD4 Inhibition: Novel pyrimidine derivatives have been shown to target the bromodomain and extra-terminal (BET) family protein BRD4, a key regulator of oncogene expression.[13]

Antiviral and Antimicrobial Agents

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral and antimicrobial drug design.[14]

-

Antiviral Activity: 5-Halogenated pyrimidine nucleosides have long been recognized for their antiviral properties.[15] For example, 5-bromovinyl-2'-deoxyuridine is a potent inhibitor of the herpes simplex virus. The incorporation of a bromine atom can interfere with viral DNA replication.[16] A wide range of pyrimidine derivatives have been patented for their activity against various viruses, including influenza, hepatitis, and HIV.[17]

-

Antimicrobial Properties: The pyrimidine core is a common feature in many antimicrobial agents.[5]

Other Therapeutic Areas

The versatility of brominated pyrimidines extends to other therapeutic areas, including:

-

Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives have been explored for their potential to treat inflammation and pain.[5]

-

Central Nervous System (CNS) Disorders: The ability to tune the physicochemical properties of pyrimidines makes them attractive for targeting CNS disorders.[5]

PART 3: Applications in Materials Science

The unique electronic properties of pyrimidines make them valuable components in the development of advanced organic materials.[18]

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine-based materials are utilized as bipolar host materials in thermally activated delayed fluorescence (TADF) OLEDs.[19][20] The electron-deficient nature of the pyrimidine ring facilitates electron transport, a crucial property for efficient OLED performance.[21] Bromination can be used to fine-tune the electronic properties of these materials, influencing their emission color and efficiency.

Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

PART 4: Agricultural Applications

Brominated compounds have a history of use in agriculture for crop protection.[22] Pyrimidine derivatives, in particular, have been developed as effective herbicides and fungicides.[18][23]

-

Herbicides: Certain brominated pyrimidine derivatives function as herbicides by inhibiting essential plant enzymes.[16] For instance, 5-bromopyrimidine is a precursor to Flurprimidol, a plant growth regulator.[3]

-

Fungicides: The trifluoromethyl group, often incorporated into pyrimidine structures, enhances their fungicidal activity by increasing lipophilicity and metabolic stability.[23]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of an aryl-substituted pyrimidine from a brominated pyrimidine derivative.

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the brominated pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). | The inert atmosphere prevents the degradation of the catalyst and reagents. The excess boronic acid and base drive the reaction to completion. |

| 2. Solvent Addition | Add a degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask. | Degassing the solvent removes dissolved oxygen which can deactivate the palladium catalyst. |

| 3. Reaction | Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. | Heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

| 4. Work-up | After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. | This step removes the inorganic salts and water-soluble impurities. |

| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. | This isolates the desired product from any remaining starting materials, byproducts, and catalyst residues. |

Conclusion

Brominated pyrimidine derivatives are remarkably versatile building blocks that have made significant contributions to medicinal chemistry, materials science, and agriculture. Their synthetic accessibility through various bromination and subsequent functionalization reactions allows for the creation of a vast chemical space. The strategic incorporation of bromine not only modulates the intrinsic properties of the pyrimidine core but also provides a gateway to novel and complex molecular architectures. As research continues to uncover new synthetic methodologies and biological targets, the potential applications of brominated pyrimidines are poised for continued expansion, promising further innovations across diverse scientific fields.

References

- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103047.

-

Chem-Impex. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.

- BenchChem. (n.d.).

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

-

R Discovery. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

- American Chemical Society. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

- Growing Science. (2021).

- ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- National Institutes of Health. (n.d.).

- ResearchGate. (2021).

- Google Patents. (n.d.).

- Pyrimidine derivatives inhibit BRD4 to target cancer. (2024).

- National Institutes of Health. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.

- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- AZoM. (2025).

- PubMed. (2015).

- MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.

- ResearchGate. (n.d.).

- Role of Pyrimidine Derivatives in the Tre

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- OUCI. (n.d.).

- Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. (n.d.).

- YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents.

- MDPI. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.

- ResearchGate. (2020).

- Royal Society of Chemistry. (n.d.).

- Ossila. (n.d.).

Sources

- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 5-溴嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]

- 14. youtube.com [youtube.com]

- 15. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]

- 18. chemimpex.com [chemimpex.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. ossila.com [ossila.com]

- 22. azom.com [azom.com]

- 23. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine: A Versatile Scaffold for Modern Drug Discovery

Abstract